Nlrp3-IN-16: A Technical Guide for Researchers
Nlrp3-IN-16: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nlrp3-IN-16, a potent and selective inhibitor of the NLRP3 inflammasome. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its characterization, serving as a comprehensive resource for researchers in inflammation and drug discovery.
Core Properties and Inhibitory Activity of Nlrp3-IN-16
Nlrp3-IN-16 is a small molecule inhibitor designed to target the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.
| Identifier | Value | Citation |
| CAS Number | 2906872-59-9 | [1][2][3] |
| Molecular Formula | C25H25NO5 | [1][3] |
| Molecular Weight | 419.47 g/mol | [1][3] |
| Pharmacological Property | Value | Assay Details | Citation |
| IC50 for IL-1β release | 0.065 µM | ELISA assay in mouse peritoneal macrophages. | [2] |
Mechanism of Action: Inhibition of ASC Oligomerization
The NLRP3 inflammasome is a multi-protein complex comprising the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[4][5][6] Its activation is a two-step process: a priming signal (Signal 1), often initiated by Toll-like receptor agonists like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal (Signal 2), such as ATP or nigericin, which triggers the assembly of the inflammasome complex.[2][7]
Upon activation, NLRP3 oligomerizes and recruits ASC, which then forms large prion-like filaments known as ASC specks.[4][6][8] This ASC oligomerization is a critical step for the recruitment and subsequent auto-activation of pro-caspase-1.[9][10] Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death called pyroptosis through the cleavage of gasdermin D.[6][11]
Nlrp3-IN-16 exerts its inhibitory effect by directly interfering with the formation of the NLRP3 inflammasome complex through the inhibition of ASC oligomerization.[2] By preventing this crucial step, Nlrp3-IN-16 effectively blocks the downstream cascade of caspase-1 activation and the release of mature IL-1β.[2]
Signaling Pathway and Inhibition
The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the point of intervention for Nlrp3-IN-16.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of Nlrp3-IN-16.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or THP-1 cells and the assessment of inhibition by Nlrp3-IN-16.[3][12][13]
a. Cell Culture and Priming:
-
Culture BMDMs or PMA-differentiated THP-1 cells in 96-well plates.[12]
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[3][12]
b. Inhibitor Treatment and NLRP3 Activation:
-
Pre-incubate the primed cells with various concentrations of Nlrp3-IN-16 for 1 hour.
-
Induce NLRP3 activation by adding a Signal 2 agonist, such as ATP (e.g., 5 mM) or Nigericin (e.g., 5 µM), for 1-2 hours.[3][12]
c. Measurement of IL-1β Release:
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
d. Assessment of Cell Lysis (Pyroptosis):
-
Measure the release of lactate dehydrogenase (LDH) from the cells into the supernatant using a commercial LDH cytotoxicity assay kit.[12]
ASC Oligomerization Assay
This Western blot-based assay directly visualizes the inhibition of ASC speck formation.[1][9]
a. Cell Lysis and Pellet Isolation:
-
Following inflammasome activation and inhibitor treatment as described above, lyse the cells in a hypotonic buffer.[9]
-
Centrifuge the lysates to pellet the ASC oligomers.[1]
b. Cross-linking and Western Blot:
-
Resuspend the pellet and cross-link the ASC oligomers using disuccinimidyl suberate (DSS).[1][14]
-
Separate the cross-linked proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ASC, followed by a secondary HRP-conjugated antibody.
-
Visualize the ASC monomers and cross-linked oligomers by chemiluminescence. A reduction in the high molecular weight oligomeric bands in the presence of Nlrp3-IN-16 indicates inhibitory activity.
Western Blot for Cleaved Caspase-1 and IL-1β
This protocol assesses the processing of pro-caspase-1 and pro-IL-1β.[11][15][16]
a. Sample Preparation:
-
After treatment, collect both the cell culture supernatant and the cell lysates.
-
Precipitate the proteins from the supernatant using methods such as TCA precipitation.[17]
b. Western Blot Analysis:
-
Separate the proteins from both supernatant and lysate samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the cleaved forms of caspase-1 (p20 subunit) and IL-1β (p17 subunit).
-
Use an antibody against a housekeeping protein (e.g., β-actin) for the lysate samples as a loading control.
-
Visualize the bands using chemiluminescence.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Nlrp3-IN-16.
In Vivo Model of LPS-Induced Septic Shock
This protocol provides a framework for evaluating the in vivo efficacy of Nlrp3-IN-16 in a mouse model of systemic inflammation.[18][19]
a. Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6).
-
Induce septic shock by intraperitoneal (i.p.) injection of a high dose of LPS.[18]
b. Nlrp3-IN-16 Administration:
-
Administer Nlrp3-IN-16 (e.g., via i.p. injection) at a predetermined time point before or after the LPS challenge.
c. Assessment of Efficacy:
-
Monitor the survival and health status of the mice over a set period.
-
At specific time points, collect blood and peritoneal lavage fluid.
-
Measure the levels of IL-1β and other inflammatory cytokines in the serum and peritoneal fluid by ELISA.
This technical guide provides a solid foundation for researchers working with Nlrp3-IN-16. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of NLRP3 inflammasome inhibition.
References
- 1. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A detailed molecular network map and model of the NLRP3 inflammasome [frontiersin.org]
- 8. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 11. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. ASC oligomerization assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Immunoblotting for Active Caspase-1 | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Nitric oxide suppresses NLRP3 inflammasome activation and protects against LPS-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
